6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, a benzylpiperazine moiety, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with an amine derivative to form the triazine ring. Subsequently, the benzylpiperazine and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as methanol or chloroform and catalysts like sodium cyanoborohydride to facilitate the reductive amination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.
Substitution: Sodium cyanoborohydride, various amines or halides; reactions may require solvents like methanol or chloroform.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis or DNA replication .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Shares the piperazine moiety but differs in the triazine and trifluoromethylphenyl groups.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Contains a benzylpiperazine group but has a different core structure.
Uniqueness
6-[(4-benzylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is unique due to its combination of a triazine ring, benzylpiperazine moiety, and trifluoromethylphenyl group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H24F3N7 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
6-[(4-benzylpiperazin-1-yl)methyl]-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H24F3N7/c23-22(24,25)17-7-4-8-18(13-17)27-21-29-19(28-20(26)30-21)15-32-11-9-31(10-12-32)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H3,26,27,28,29,30) |
InChI Key |
UFFYHSSBXFQMNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=CC(=C4)C(F)(F)F)N |
Origin of Product |
United States |
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